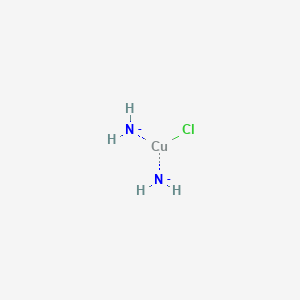

Azanide;chlorocopper

Description

Properties

CAS No. |

79008-47-2 |

|---|---|

Molecular Formula |

ClCuH4N2-2 |

Molecular Weight |

131.04 g/mol |

IUPAC Name |

azanide;chlorocopper |

InChI |

InChI=1S/ClH.Cu.2H2N/h1H;;2*1H2/q;+1;2*-1/p-1 |

InChI Key |

GMFCZNIYHXSAJU-UHFFFAOYSA-M |

Canonical SMILES |

[NH2-].[NH2-].Cl[Cu] |

Origin of Product |

United States |

Synthetic Methodologies for Azanide;chlorocopper and Analogous Copper Amide/chlorido Species

Precursor Selection and Stoichiometry in Targeted Synthesis

The rational design of copper amide/chlorido complexes begins with the careful selection of copper precursors, nitrogen sources, and chloride sources. The stoichiometry of these reactants is critical in directing the assembly of the desired molecular architecture.

Copper(I) and Copper(II) salts are common starting materials. For instance, copper(I) chloride (CuCl) and copper(II) chloride (CuCl₂) are frequently used. mdpi.comgoogle.com The choice between Cu(I) and Cu(II) can directly influence the oxidation state of the final complex, although the reaction conditions and ligands present can also induce redox changes. For the synthesis of azanide (B107984);chlorocopper, a simple approach involves the direct reaction of a copper(I) salt with an ammonia (B1221849) source.

The nitrogen source can range from simple ammonia (often in aqueous solution) to more complex primary or secondary amines and their corresponding lithium amides. researchgate.netnih.gov The stoichiometry between the copper precursor and the nitrogen source dictates the structure of the resulting complex. For example, in the synthesis of copper(I) phosphine (B1218219) complexes with scorpionate ligands, stoichiometric quantities of copper(I) chloride, the lithium salt of the ligand precursor (Li[R-Bai]), and a phosphine ligand are reacted to yield the target compound. mdpi.com Similarly, the synthesis of copper(II) succinate, a precursor for copper nanoparticles, involves a stoichiometric reaction between copper sulfate (B86663) pentahydrate and sodium succinate. japsonline.com

The reaction environment, including the solvent and temperature, also plays a crucial role. Solvents like methanol, acetonitrile (B52724), and dimethylformamide (DMF) are often employed. mdpi.commdpi.com

Table 1: Examples of Precursor Selection and Stoichiometry

| Target Complex/Product | Copper Precursor | Nitrogen/Other Precursor(s) | Stoichiometric Ratio (Cu:Ligand) | Solvent | Reference |

| [Cu(NaphthBai)(PPh₃)] | CuCl | Li[NaphthBai], PPh₃ | 1:1:1 | Methanol | mdpi.com |

| Copper(II) Complex (C1) | CuCl₂·2H₂O | Imidazoline-phthalazine Ligand | 2:1 | DMF | mdpi.com |

| Copper(II) Succinate | CuSO₄·5H₂O | Sodium Succinate | 1:1 (inferred) | Water | japsonline.com |

| [CuI(P-BPMA)(Cl)] | Copper(I) Chloride | P-BPMA Ligand | 1:1 | Acetonitrile | walisongo.ac.id |

Salt Metathesis Reactions in Copper Amide Complex Formation

Salt metathesis, or double displacement, is a widely employed and effective strategy for forming copper-amide bonds. This method typically involves the reaction of a copper halide (e.g., CuCl) with an alkali metal amide (e.g., a lithium amide), resulting in the formation of the desired copper amide complex and an alkali metal halide byproduct. nih.gov

This approach has been successfully used to synthesize a variety of copper(I) amide complexes. For example, copper(I) dicyclohexylamide, copper(I) 2,2,6,6-tetramethylpiperidide (TMP), and copper(I) pyrrolidide were all synthesized via a metathesis reaction between copper(I) chloride and the corresponding lithium amide. nih.gov This method is advantageous as it provides a direct and often high-yielding route to the target complexes. nih.gov

The reaction can be generalized as: CuX + M-NR₂ → Cu(NR₂) + MX (where X = Cl, Br, I; M = Li, Na, K)

Mechanistic studies in related copper-catalyzed reactions suggest that a simple metathesis reaction between a copper salt (CuX or CuX₂) and a metal amide is a key initial step, forming the active Cu(I)-nucleophile species. nih.gov This copper(I) amidate intermediate is crucial for subsequent steps in catalytic cycles like C-N bond formation. nih.gov The synthesis of more complex copper(II) amidate and imidate complexes, which are potential intermediates in amidation reactions, can also be achieved through salt metathesis reactions. acs.org

Direct Amination Approaches with Copper(I) Reagents, such as Copper(I) Mesityl

Direct amination offers an alternative pathway that avoids the pre-formation of alkali metal amides and the subsequent generation of salt byproducts. This approach often involves the reaction of an amine directly with a reactive copper(I) precursor, such as an organocopper reagent.

Copper(I) mesityl (CuMes) has proven to be a valuable reagent for this purpose. nih.gov It reacts directly with primary or secondary amines to generate the corresponding copper(I) amide and mesitylene (B46885) as a byproduct. This route was successfully used to prepare copper(I) piperidide and copper(I) benzylamide in high purity. nih.gov

The reaction proceeds as follows: CuMes + HNR₂ → Cu(NR₂) + MesH

This method's success can be dependent on the properties of the parent amine. nih.gov While this specific approach is used for more complex amides, the principle extends to simpler systems. Direct amination of aryl halides using aqueous ammonia can also be catalyzed by various copper(I) systems, such as CuI or Cu₂O, sometimes in the presence of ancillary ligands. researchgate.netthieme-connect.com These reactions are thought to proceed through copper-amido intermediates formed in situ. acs.org Mechanistic studies suggest that the process can involve the deprotonation of ammonia coordinated to a copper center, followed by reductive elimination from a higher-valent copper intermediate. acs.orgnih.gov

Table 2: Comparison of Salt Metathesis and Direct Amination with CuMes

| Synthetic Route | Copper Precursor | Amine Source | Key Byproduct | Purity Note | Reference |

| Salt Metathesis | Copper(I) Chloride | Lithium Amide (e.g., LiTMP) | Lithium Chloride | Requires removal of salt byproduct | nih.gov |

| Direct Amination | Copper(I) Mesityl | Amine (e.g., Piperidine) | Mesitylene | Avoids halide salt byproducts | nih.gov |

Ligand-Driven Synthesis Strategies for Varied Copper Oxidation States

The ligands coordinated to the copper center play a determinative role in the synthesis, structure, and, notably, the oxidation state of the final complex. By choosing appropriate ligands, chemists can stabilize copper in its +1, +2, or even the more elusive +3 state, which is often invoked in catalytic cycles. rsc.orgchemrxiv.org

Nitrogen-donor ligands, such as 1,10-phenanthroline (B135089) (phen), 2,2′-bipyridine (bipy), and various Schiff bases, are frequently used. rsc.orgnanochemres.org For example, in the hydrothermal synthesis of copper aryl phosphonates, the use of phenanthroline as an auxiliary ligand led to the formation of both Cu(II) complexes with square pyramidal geometry and a Cu(I) complex with tetrahedral coordination. rsc.org The specific ligand framework dictates the preferred coordination geometry and can stabilize one oxidation state over another.

In some catalytic systems, two different copper catalysts are used simultaneously to control the oxidation state throughout the reaction. A light-driven process for creating chiral amides uses a copper(I) complex to generate an alkyl radical and a chiral copper(II) complex to facilitate the C–N bond formation, with both catalysts cycling between Cu(I) and Cu(II) states. acs.org

The transformation of the ligand itself during the reaction can also lead to unexpected copper complexes. In one instance, a Mannich base ligand underwent an oxidative transformation in the presence of a copper salt, leading to the formation of unique Cu(II) complexes. researchgate.net Furthermore, the synthesis of highly reactive copper nitrene complexes, which are intermediates in C-H amination, shows that the ligand design, including substituents on pyrazolyl moieties, has a major influence on the stability and reactivity of the species. rsc.org

Hydrothermal Synthesis Considerations and Environmental Influences

Hydrothermal synthesis is a method that utilizes water or an aqueous solution as the solvent in a sealed, heated vessel (autoclave), allowing for reactions to occur at temperatures above water's boiling point. This technique is particularly useful for crystallizing inorganic materials and coordination polymers that may not be accessible through conventional solution chemistry.

This method has been applied to the synthesis of various copper complexes with nitrogen-containing ligands. rsc.orgnanochemres.orgscirp.org For instance, new copper(II) and nickel(II) nano-complexes with a tetradentate Schiff base ligand were synthesized hydrothermally. nanochemres.orgnanochemres.org Similarly, a series of copper aryl phosphonates incorporating nitrogen ligands were prepared using hydrothermal methods, yielding a variety of structures including layered and one-dimensional polymers. rsc.org A porous bio-metal-organic framework (Bio-MOF) using the amino acid glycine (B1666218) as a linker and copper as the metal connector was also synthesized hydrothermally. scirp.org

Environmental factors within the hydrothermal system, such as temperature, pressure, pH, and the presence of specific counter-ions, significantly influence the final product. The temperature profile (heating and cooling rates) can affect the crystallinity and morphology of the product. The choice of precursors and their stoichiometry remains critical. For example, in the synthesis of a 3D copper(II) coordination polymer, a copper(II) salt was reacted with dicarboxylate and diamine ligands under hydrothermal conditions to form a cage-like structure. jst.go.jp The solvent itself can also be incorporated into the final structure, as seen in the formation of [Cu(C₂H₄NO₂)₂(H₂O)]. scirp.org

Structural Elucidation and Coordination Geometries of Azanide;chlorocopper Systems

Solid-State Architectures via X-ray Crystallography

The solid-state structures of copper-amido complexes are diverse, ranging from simple discrete molecules to complex extended networks. X-ray diffraction has been the cornerstone technique for elucidating these intricate architectures, providing precise atomic coordinates and bonding information that underpins our understanding of their structure-property relationships.

Mononuclear, Dinuclear, and Oligomeric Motifs

Azanide (B107984);chlorocopper systems readily form discrete molecular units, with mononuclear and dinuclear species being particularly common.

Mononuclear Complexes : In these systems, a single copper center is coordinated by one or more amido ligands and associated chloro ligands or other supporting molecules. An example includes a three-coordinate, formally Cu(II)-amido complex supported by an anionic bis(phosphino)borate ligand, which exhibits a trigonal planar geometry. acs.orgnih.gov Other mononuclear copper(II) complexes feature coordination by amide groups alongside other donors, resulting in geometries like distorted square-based pyramids. rsc.org In some cases, two distinct mononuclear copper units can co-crystallize within the same structure, each with a different coordination environment. e3s-conferences.org

Dinuclear Complexes : The bridging capability of the amido ligand facilitates the formation of dinuclear complexes. rsc.org These structures often feature two copper centers linked by two bridging phenoxide oxygen atoms, with amido nitrogens completing the coordination sphere of each metal. cdnsciencepub.com The resulting geometry can place the two copper(II) centers in close proximity, with separations observed around 2.9 to 3.0 Å. cdnsciencepub.com

Table 1: Examples of Mononuclear and Dinuclear Azanide;chlorocopper Motifs

| Motif Type | Compound Example/Description | Key Structural Features | Reference |

|---|---|---|---|

| Mononuclear | [Ph₂BPᵗBu₂]Cu(NTol₂) | Three-coordinate, trigonal planar Cu center. | acs.orgnih.gov |

| Mononuclear | Amide copper(II) complexes with triflate | Distorted square-based pyramid around Cu(II). | rsc.org |

| Dinuclear | Pseudopeptidic macrocyclic Cu(II) complex | Two Cu(II) centers coordinated by amines and deprotonated amides. | rsc.org |

| Dinuclear | [Cu₂(L)]·CH₃CN·H₂O (L = macrocyclic ligand) | Two Cu(II) centers with distorted square-pyramidal geometry, bridged by phenoxide oxygens; Cu-Cu separation of 3.018(1) Å. | cdnsciencepub.com |

Polymeric and Supramolecular Assembly

Beyond discrete molecules, this compound complexes can engage in further organization to form one-, two-, or three-dimensional extended structures. This assembly is driven by the formation of covalent bonds to create coordination polymers or by weaker, non-covalent interactions to form supramolecular architectures. numberanalytics.com

Coordination Polymers : The ability of ligands containing amido groups to bridge multiple metal centers can lead to the formation of coordination polymers. For instance, pyrazine-based amide ligands have been shown to form series of copper(II) coordination polymers. e3s-conferences.org

Supramolecular Assembly : Non-covalent forces, particularly hydrogen bonding, are pivotal in the assembly of supramolecular structures. numberanalytics.commeijerlab.nl In the solid state, individual copper complex units can be linked through interactions like hydrogen bonds between coordinated water molecules and sulfate (B86663) anions, creating extensive 3D networks. e3s-conferences.org The dynamic and reversible nature of these non-covalent bonds is a key feature of supramolecular chemistry. numberanalytics.comnih.gov Such assemblies can be designed by combining monomers that form covalent polymers with those that assemble non-covalently. acs.org

Amido-Bridged Core Structures, including Cu₂N₂ Diamond Cores and Cu₄N₄ Rings

The bridging nature of the amido (azanide) ligand is fundamental to the formation of specific multinuclear core structures.

Cu₂N₂ Diamond Cores : This motif is a common structural type for dinuclear copper complexes, featuring a four-membered ring composed of two copper atoms and two bridging nitrogen atoms from amido ligands. acs.org These cores are of significant interest because they can facilitate reversible redox behavior with minimal structural rearrangement. acs.org A notable example is the {(PNP)Cu¹}₂ complex, which possesses a Cu₂N₂ diamond core structure and exhibits high emissive properties due to the steric protection afforded by the bulky ligand and the minimal reorganization between ground and excited states. acs.orgnih.govcaltech.edu The copper centers in these cores are often four-coordinate and display geometries distorted from ideal tetrahedra. acs.org

Cu₄N₄ Rings : Tetranuclear copper(I) amido complexes can form eight-membered {Cu₄N₄} rings. capes.gov.br In copper(I) phosphinimide clusters, these {Cu₄N₄} rings have been found to be planar. researchgate.netresearchgate.netrsc.orgnih.gov Computational studies suggest this planarity is not due to aromaticity but rather an absence of the steric factors that cause saddle-shaped distortions in related metal-N₄ rings. researchgate.netresearchgate.netrsc.org

Table 2: Characteristics of Amido-Bridged Copper Core Structures

| Core Structure | Description | Example Compound | Key Finding | Reference |

|---|---|---|---|---|

| Cu₂N₂ Diamond Core | Dicopper system with two amido-bridging units, forming a four-membered ring. | {[SNS][Cu]}₂ ([SNS]⁻ = bis(2-tert-butylsulfanylphenyl)amido) | Supports reversible redox between Cu¹Cu¹ and a delocalized Cu¹·⁵Cu¹·⁵ state. | acs.org |

| Cu₂N₂ Diamond Core | Highly emissive dinuclear Cu(I) complex. | {(PNP)Cu¹}₂ ([PNP]⁻ = bis(2-(diisobutylphosphino)phenyl)amide) | High quantum yield due to minimal structural reorganization upon excitation. | acs.orgnih.gov |

| Cu₄N₄ Ring | Tetranuclear copper(I) phosphinimide cluster with an eight-membered ring. | [Cu{μ-N=PR₃}]₄ (R = NMe₂ or Ph) | The {Cu₄N₄} ring is planar, which is attributed to a lack of significant steric strain. | researchgate.netresearchgate.netrsc.org |

Coordination Environment Analysis at Copper Centers

The coordination geometry around the copper ion in this compound complexes is highly flexible, influenced by the metal's d-electron count (d¹⁰ for Cu(I), d⁹ for Cu(II)), ligand field effects, and the steric and electronic properties of the ligands. mdpi.com

Distorted Geometries and Ligand Field Effects, such as Square Planar, Square Pyramidal, and Trigonal Planar Arrangements

Copper complexes rarely adopt perfect, idealized geometries, instead favoring distorted arrangements. mdpi.com

Square Planar : This geometry is common for Cu(II) complexes. In systems with pseudopeptidic ligands, the Cu(II) cation is often coordinated by two amine groups and two deprotonated amide groups in a slightly distorted square planar arrangement. rsc.org The Cu–N(amide) bond distances are typically shorter than the Cu–N(amine) distances, reflecting the stronger donation from the anionic deprotonated amide. rsc.org Binuclear complexes can also feature two essentially square-planar Cu(II) centers bridged by phenoxide oxygens. cdnsciencepub.com

Square Pyramidal : Five-coordinate Cu(II) is frequently observed in a square pyramidal geometry. rsc.orgresearchgate.net This can involve four nitrogen donor atoms from a ligand forming the basal plane, with a fifth site, occupied by a solvent molecule or a counter-ion, defining the apex. rsc.orgresearchgate.net In a complex derived from N-(pyridine-2-ylmethyl)pyrazine-2-carboxamide, one of the two copper centers adopts a square pyramidal geometry with three nitrogen atoms from the ligand and two oxygen atoms from water and a sulfate anion. e3s-conferences.org

Trigonal Planar : While less common, three-coordinate trigonal planar geometry is observed, particularly for Cu(I). mdpi.com However, stable Cu(II) complexes can also be forced into this geometry. A three-coordinate system featuring both Cu(I) and formally Cu(II) amido complexes has been structurally characterized, revealing a rigorously planar coordination environment at the copper centers in both oxidation states. acs.orgnih.gov

Influence of Steric and Electronic Factors on Coordination Number and Angles

The final structure of a copper-amido complex is a delicate balance of steric repulsion between ligands and the electronic preferences of the metal center.

Steric Factors : The bulkiness of the ligands plays a critical role in determining the coordination number and geometry. Extremely bulky amide ligands, such as -N(SiMe₃)Dipp (Dipp = 2,6-diisopropylphenyl), can stabilize unusual, low-coordinate species like two-coordinate linear Cu(II) complexes by preventing the approach of additional ligands. nih.govresearchgate.netacs.org The substitution of bulky groups can have a profound effect; for example, replacing the -SiMe₃ group with a larger -SiPrⁱ₃ group leads to an unstable Cu(II) complex, highlighting the precise steric profile needed for stability. nih.govresearchgate.net Steric factors are also invoked to explain the different shapes of {M₄N₄} rings, where the saddle-shaped geometry in many systems is attributed to steric hindrance, which is absent in the planar {Cu₄N₄} analogues. researchgate.netresearchgate.net

Electronic Factors : The electronic nature of the ligands significantly influences the bonding and structure. The strong sigma-donating, anionic nature of the deprotonated amide ligand leads to strong, covalent Cu-N bonds. nih.govrsc.org This covalency can result in structural rigidity and minimal reorganization during redox events. nih.gov In some formally Cu(II)-amido complexes, significant spin density is localized on the nitrogen atom, making a Cu(I)-aminyl radical a more accurate electronic description. acs.orgnih.gov Furthermore, the electronic influence of substituents on the amide ligand can distort the local geometry, which in turn can affect properties like intramolecular hydrogen bonding. rsc.org

Table 3: Summary of Influential Factors on Coordination Environment

| Factor | Influence | Example | Reference |

|---|---|---|---|

| Steric Bulk | Stabilizes low coordination numbers; dictates ligand angles and ring conformations. | The bulky -N(SiMe₃)Dipp ligand stabilizes a unique two-coordinate Cu(II) complex. | nih.govacs.org |

| Steric Bulk | Determines the planarity vs. saddle shape of {M₄N₄} rings. | Planar {Cu₄N₄} rings are observed due to lower steric strain compared to other metal analogues. | researchgate.netresearchgate.net |

| Ligand Covalency | Leads to structural rigidity and minimal reorganization during electron transfer. | A trigonal planar Cu-amido system shows rapid electron transfer with little structural change. | nih.gov |

| Electronic Character | Can lead to ambiguous oxidation state assignments (e.g., Cu(II)-amido vs. Cu(I)-aminyl). | A formally Cu(II)-amide complex is better described as a Cu(I)-aminyl radical due to electron delocalization. | acs.orgnih.gov |

Solution-Phase Structural Characterization and Aggregation Dynamics

The structural elucidation of this compound systems in the solution phase presents a significant challenge due to their propensity to form a complex mixture of aggregated species. Unlike the well-defined structures often observed in the solid state, in solution, these compounds typically exist in a dynamic equilibrium involving monomers, dimers, tetramers, and even larger oligomers. nih.govnih.gov The nature and distribution of these species are highly sensitive to a range of factors including the solvent, the steric and electronic properties of the ligands, concentration, and temperature. nih.govmdpi.com Understanding these aggregation dynamics is critical, as the reactivity and catalytic activity of these complexes are often dictated by the specific species present in solution. nih.gov

A variety of sophisticated spectroscopic and analytical techniques are employed to navigate this complexity and provide a detailed picture of the solution-phase behavior.

Spectroscopic and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹⁵N NMR, is a cornerstone for studying these systems. Diffusion-Ordered NMR Spectroscopy (DOSY) has proven to be an exceptionally powerful technique for characterizing organometallic aggregates in solution. nih.gov By measuring the diffusion coefficients of different species, DOSY allows for the determination of their relative sizes and, consequently, their aggregation numbers. nih.govnih.gov For instance, studies on a series of copper(I) alkylamide complexes in deuterated benzene (B151609) revealed that while they exist as tetramers in the solid state, in solution they form a number of aggregation states with an average aggregation number of 3.0±0.5. nih.gov Variable-temperature (VT) DOSY experiments can further elucidate the dynamic equilibria between different aggregates, showing how the equilibrium shifts with temperature. d-nb.info

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is invaluable for identifying the specific ions and clusters present in solution. It can detect cationic and anionic species, providing direct evidence for the formation of ion pairs or discrete aggregate structures. nih.gov In studies of copper(I) amide complexes with 1,10-phenanthroline (B135089) in dimethyl sulfoxide (B87167), ESI-MS detected the cationic [Cu(phen)₂]⁺ and anionic [Cu(piperidide)₂]⁻ species, confirming the presence of an ionic form in solution. nih.gov The technique is also sensitive enough to identify higher aggregates, such as the anionic cuprate (B13416276) cluster [Cu₄(piperidide)₅]⁻. nih.gov

X-ray Absorption Spectroscopy (XAS): XAS, including both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a direct probe of the metal center's oxidation state and local coordination environment (e.g., coordination number and bond lengths) in non-crystalline samples, including solutions. researchgate.netrsc.orgnih.gov XANES spectra can confirm the oxidation state of copper, distinguishing between Cu(I) and Cu(II) centers. nih.gov EXAFS analysis provides structural details, such as Cu–Cl and Cu–N bond lengths, helping to determine the geometry around the copper ion in solution. researchgate.netnih.gov

Electronic (UV-Vis) Spectroscopy: UV-visible absorption spectroscopy is highly sensitive to the coordination environment of the copper ion. Changes in the position and intensity of absorption bands can indicate the formation of different Cu-Cl or Cu-N species. researchgate.nettul.cz This technique is often used to study the equilibrium between different complexes as a function of ligand concentration or solvent composition, allowing for the calculation of thermodynamic formation constants for the various species in solution. rsc.orgtul.cz

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic Cu(II) systems, EPR spectroscopy is a crucial tool. It provides detailed information about the electronic structure and the geometry of the copper center. mdpi.com EPR measurements can distinguish between monomeric and dimeric copper species in solution and have been used to show that the equilibrium between these forms can be manipulated by the solvent composition. mdpi.comrsc.org

Influence of Solvent and Ligand Structure on Aggregation

The equilibrium between different aggregated forms is profoundly influenced by the nature of the solvent and the steric bulk of the amide ligand.

Solvent Effects: The coordinating ability and polarity of the solvent play a pivotal role. In non-polar, weakly coordinating solvents like benzene, neutral, 'ligand-free' copper(I) amide aggregates tend to be the predominant species. nih.gov In contrast, polar, coordinating solvents like dimethyl sulfoxide (DMSO) can interact directly with the copper centers. This interaction can break down larger aggregates and favor the formation of solvent-stabilized ion pairs. nih.gov For example, the equilibrium for copper(I) amide/phenanthroline mixtures in DMSO lies almost exclusively on the side of ion pair species, whereas in benzene, the equilibrium favors the ligand-free copper amide aggregates and uncoordinated phenanthroline. nih.gov Similarly, in mixtures of acetonitrile (B52724) and water, dimeric copper complexes can dissociate into active monomeric structures as the water concentration increases. mdpi.com

Ligand Steric Hindrance: The size of the organic groups on the amide ligand directly impacts the stability and size of the resulting aggregates. Research has demonstrated an inverse relationship between the steric bulk of the amide group and the average aggregation number of copper(I) amide complexes in solution. nih.gov More sterically demanding amides hinder the formation of large, stable aggregates, resulting in a lower average aggregation number. nih.gov This steric hindrance can also dramatically affect reactivity, with bulkier copper(I) amides showing a lack of product formation in coupling reactions where less hindered analogues are successful. nih.gov

The following table summarizes key research findings on the solution-phase behavior of various copper-amide and copper-chloride systems.

Interactive Data Table: Solution-Phase Characterization of Copper Complexes

| Complex / System | Solvent | Analytical Technique(s) | Key Findings | Citations |

| Copper(I) alkylamides | [D₆]Benzene | ¹H DOSY NMR | Complexes exist as an equilibrium of aggregates with an average aggregation number of 3.0±0.5. Steric bulk of the amide is inversely related to the aggregation number. | nih.gov |

| Copper(I) amide / 1,10-phenanthroline | [D₆]DMSO | NMR, ESI-MS | Equilibrium strongly favors the formation of the ion pair species [Cu(phen)₂]⁺[Cu(piperidide)₂]⁻. | nih.gov |

| Copper(I) amide / 1,10-phenanthroline | Benzene | NMR | Equilibrium favors 'ligand-free' copper(I) amide aggregates and free 1,10-phenanthroline. | nih.gov |

| Dimeric Schiff base Cu(II) complexes | Acetonitrile/Water, Methanol/Water | EPR, Conductivity Measurements | Dimeric species are inactive. Increasing water concentration promotes dissociation to active monomeric species. | mdpi.com |

| [(o-C₆F₄R)Me₂P]₂CuCl (R=H, F) | Dichloromethane | VT-DOSY NMR | Aggregation is stronger for complexes with perfluorinated C₆F₅ groups compared to partially fluorinated o-C₆HF₄ groups. | d-nb.info |

| Cu(II)-Chloride Complexes | Aqueous (varying Cl⁻) | UV-Vis, XAS | Stepwise replacement of coordinated water molecules by chloride ions as Cl⁻ concentration increases, forming species from [CuCl]⁺ to [CuCl₄]²⁻. | researchgate.netresearchgate.net |

| FurNeu(OTf)₂ | Acetonitrile | DOSY NMR, EXAFS, DFT | Confirmed as a monomeric Cu(II)-O-Cu(II) species in solution with a Cu-O-Cu angle of 105.17°. | nih.gov |

Reactivity Profiles and Mechanistic Pathways of Azanide;chlorocopper Complexes

C-N Bond Formation Reactions: Insights into Aryl Amination

The formation of carbon-nitrogen bonds via copper catalysis is a cornerstone of modern organic synthesis, enabling the construction of arylamines that are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.gov Azanide (B107984);chlorocopper complexes are considered pivotal intermediates in these transformations, particularly in variations of the Ullmann condensation.

Role as Intermediates in Cross-Coupling Reactions, including the Modified Ullmann Amination

Azanide;chlorocopper complexes are widely proposed as key intermediates in the catalytic cycle of the modified Ullmann amination. rug.nlacs.orgresearchgate.net These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. The catalytic cycle is generally understood to initiate with the formation of a copper(I) amide species from a copper(I) precursor, such as a chlorocopper salt. rug.nlacs.org In this context, the this compound species represents the active nucleophile that reacts with the aryl halide.

Several mechanistic pathways have been proposed for the crucial C-N bond-forming step involving the copper amide intermediate:

Oxidative Addition-Reductive Elimination: This is one of the most commonly invoked mechanisms. rug.nlresearchgate.net The copper(I) amido complex undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate. acs.orgorganic-chemistry.org This high-valent species then undergoes reductive elimination to furnish the desired arylamine product and regenerate the copper(I) catalyst. nih.govnih.gov

Single Electron Transfer (SET): An alternative pathway involves a single electron transfer from the copper(I) amide to the aryl halide. rug.nlresearchgate.net This process generates a copper(II) species and an aryl radical anion, which can then combine to form the C-N bond. nih.gov The SET mechanism is sometimes favored under photochemical conditions. nih.gov

Sigma Bond Metathesis: This pathway avoids the formation of a high-valent copper(III) intermediate and instead proceeds through a concerted transition state where the copper remains in a +2 oxidation state. rug.nl

Stoichiometric studies have provided direct evidence for the competency of copper(I)-amido complexes to react with aryl iodides, yielding the corresponding arylamine products, which supports their role as intermediates in the catalytic Ullmann reaction. acs.orgnih.gov In some systems, it has been observed that the reaction of pre-formed copper(I)-amido complexes with iodoarenes can be autocatalytic, where the generated CuI acts as a catalyst for the reaction. acs.orgresearchgate.netnih.gov

Substrate Scope and Ligand Effects on Reaction Efficacy

The efficiency and substrate scope of copper-catalyzed aminations are profoundly influenced by the nature of the substrates (both the amine and the aryl halide) and, crucially, by the ligands coordinated to the copper center. While the core reactive species can be viewed as an 'this compound' unit, ancillary ligands play a critical role in modulating its stability and reactivity. acs.orgcore.ac.uk

Substrate Scope: The reaction is compatible with a wide range of amines, including primary and secondary alkylamines and anilines. nih.govtandfonline.com The nature of the aryl halide also plays a significant role, with reactivity generally following the trend I > Br > Cl, consistent with the relative ease of C-X bond cleavage. researchgate.net However, recent advancements in ligand design have enabled the efficient coupling of even the less reactive aryl chlorides. nih.govacs.orgnih.gov The reaction generally tolerates a variety of functional groups on both the amine and the aryl halide. nih.govtandfonline.comresearchgate.net

| Aryl Halide | Amine | Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| Iodobenzene | Piperidine | None | High Conversion | acs.org |

| 3-Iodotoluene | 5-Fluoro-N-phenylpyrimidin-2-amine | None | Excellent | tandfonline.com |

| 4-Chloroanisole | Morpholine | N1,N2-diaryl diamine | Good | nih.gov |

| ortho-Substituted Aryl Iodides | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Pyrrole-ol based | Good to Excellent | nih.gov |

| 2-Iodopyridine | Adamantane-containing amines | Varies | 62-76 | mdpi.com |

Ligand Effects: The development of sophisticated ligands has been a driving force in advancing copper-catalyzed amination reactions. mdpi.comresearchgate.net Ligands can influence the reaction in several ways:

Solubility and Stability: Ligands such as 1,10-phenanthroline (B135089), diamines, and amino acids can solubilize the copper catalyst and prevent its disproportionation or aggregation, thereby maintaining its catalytic activity. acs.orgacs.org

Electron Density: The electronic properties of the ligand directly impact the reactivity of the copper center. Electron-donating ligands can increase the electron density on the copper, which may facilitate the oxidative addition step with aryl halides. nih.gov Conversely, excessively electron-rich ligands might hinder other steps in the catalytic cycle. nih.gov

Steric Hindrance: Sterically demanding ligands can promote reductive elimination and prevent catalyst deactivation pathways. nih.govnih.gov The use of bulky ligands has been instrumental in enabling the coupling of sterically hindered substrates. nih.gov

Kinetic studies have revealed complex dependencies on the concentrations of reactants, base, and ligand, sometimes showing negative-order kinetics with respect to the base or ligand, indicating the formation of off-cycle inactive copper species. acs.org

| Ligand Type | Key Feature | Impact on Reaction | Reference |

|---|---|---|---|

| 1,10-Phenanthroline | Bidentate N-donor | Enables milder reaction conditions. | acs.org |

| N1,N2-Diaryl Diamines | Sterically encumbered, anionic | Resists catalyst deactivation, enables use of aryl chlorides. | nih.govacs.org |

| Pyrrole-ol | Heteroatom-rich | Facilitates coupling of sterically hindered partners. | nih.gov |

| Oxalamides | Anionic | Increases electron richness of Cu, accelerating oxidative addition. | nih.govmdpi.com |

| Tartramides | Readily accessible | Promotes N-arylation at room temperature. | core.ac.uk |

Redox Chemistry and Electron Transfer Processes

The reactivity of this compound complexes is intrinsically linked to the accessible oxidation states of copper and the potential for electron transfer events. The interplay between Cu(I), Cu(II), and even Cu(III) is central to the catalytic cycles in which these species participate. rug.nlnih.govgatech.edu

Oxidation State Interconversions between Cu(I) and Cu(II) Systems

The catalytic functions of many copper enzymes and synthetic catalysts rely on the facile redox cycling between Cu(I) and Cu(II). bmbreports.org In the context of aryl amination, a Cu(I)/Cu(III) cycle is often proposed, which necessarily involves a two-electron change at the copper center. rug.nlnih.gov However, single-electron transfer (SET) mechanisms invoke a Cu(I)/Cu(II) redox couple. rug.nlresearchgate.net The disproportionation of Cu(I) into Cu(0) and Cu(II) is a known process that can also influence the catalytic system. rug.nl The coordination environment, including the presence of chloro and amido ligands, significantly modulates the redox potential of the Cu(II)/Cu(I) couple. mdpi.com Operando spectroscopic studies have provided direct evidence for the involvement of Cu(I)/Cu(II) redox processes in certain copper-catalyzed reactions. osti.gov

Aminyl Radical Formation and Reactivity

In some mechanistic scenarios, particularly those involving single-electron transfer, the formation of an aminyl radical is postulated. rug.nl Oxidation of a copper(I)-amido complex could lead to a formally copper(II)-amido species, which may have significant copper(I)-aminyl radical character. researchgate.netacs.org This occurs when the oxidation is ligand-centered rather than metal-centered. acs.org Such aminyl radicals, whether free or coordinated to copper, are highly reactive species capable of participating in subsequent bond-forming steps or hydrogen atom abstraction. rsc.orgrsc.orgu-tokyo.ac.jp For instance, copper-catalyzed C-H amination reactions are thought to proceed via the generation of aminyl or amidinyl radicals which then effect C-H cleavage. rsc.orgrsc.org Spectroscopic and computational studies on certain three-coordinate copper-amido complexes have shown that the oxidized form is best described as a Cu(I)-aminyl radical complex, where a significant portion of the unpaired electron density resides on the nitrogen-containing ligand. acs.org

Electron Self-Exchange Kinetics and Structural Reorganization

The rate of electron transfer (ET) in copper complexes is highly dependent on the structural reorganization required to accommodate the preferred coordination geometries of the different oxidation states. researchgate.net Cu(I) (d¹⁰) typically favors linear or trigonal planar geometries, while Cu(II) (d⁹) prefers square planar or distorted tetrahedral geometries due to the Jahn-Teller effect. bmbreports.orgresearchgate.net This geometric disparity can lead to large inner-sphere reorganization energies and consequently slow electron self-exchange rates. researchgate.netnih.gov

Amide Hydrothermal Formation and Degradation Mechanisms

The formation and degradation of amide bonds under hydrothermal conditions are critical processes in geochemistry and prebiotic chemistry. Copper complexes, conceptually related to this compound, play a significant role in mediating these transformations.

Research into hydrothermal pyrolysis has demonstrated the feasibility of amide formation from lipid precursors. nih.gov In experiments conducted at 300°C for 72 hours, mixtures of fatty acids and amides with water, ammonium (B1175870) bicarbonate, and oxalic acid were shown to yield a variety of organic nitrogen compounds. nih.gov The primary products included condensation compounds like amides and nitriles. nih.gov The presence of ammonium bicarbonate and oxalic acid was found to enhance the yield of these condensation products, suggesting a pathway for the abiotic formation of stable organic nitrogen compounds in hydrothermal environments. nih.gov

The table below summarizes the key products formed from the hydrothermal treatment of hexadecanamide (B162939) under different conditions.

| Precursor(s) | Reagents | Major Products | Reference |

| Hexadecanamide | Water | Hexadecanenitrile, Hexadecanoic acid | nih.gov |

| Hexadecanamide | Ammonium bicarbonate, Oxalic acid | Homologous series of alkyl amides, alkyl amines, alkanes, alkanoic acids | nih.gov |

Conversely, copper ions are known to facilitate the degradation of amides through hydrolysis, particularly in peptides. researchgate.netmdpi.com The process generally occurs through a Lewis acid mechanism where the copper(II) ion coordinates to the oxygen atom of the amide's carbonyl group. researchgate.netmdpi.com This coordination polarizes the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxide (B78521) ion or water molecule. researchgate.net This leads to the formation of a tetrahedral intermediate. The subsequent breakdown of this intermediate results in the cleavage of the C-N amide bond. researchgate.net This mechanism is a key pathway for the chemical degradation of peptides and proteins in aqueous environments and is influenced by factors such as pH, temperature, and the presence of metal cations. mdpi.com

Other Bond Activation and Functionalization Reactions, such as Hydrogen Atom Transfer and C-C Coupling

Complexes of this compound are involved in a variety of powerful bond activation and functionalization reactions beyond amide hydrolysis. These include activating robust C-H bonds via hydrogen atom transfer and forming new C-C bonds through coupling reactions.

Hydrogen Atom Transfer (HAT)

Copper complexes are instrumental in catalytic reactions that functionalize unactivated C-H bonds in alkanes. acs.org While direct C-H cleavage by the copper complex itself can occur, a common mechanism involves the copper-catalyzed generation of a highly reactive radical species that acts as the hydrogen atom abstractor. For example, in the amidation of alkanes using amides and a peroxide, the copper catalyst's primary role is to decompose the peroxide (e.g., di-tert-butyl peroxide) to generate a tert-butoxy (B1229062) radical. acs.org This radical then abstracts a hydrogen atom from the alkane, creating an alkyl radical. acs.org The resulting alkyl radical can then combine with a copper-amidate complex to form the final C-N bond. acs.org

The selectivity of these reactions often favors secondary C-H bonds over tertiary ones. acs.org This reactivity pattern provides evidence against a mechanism involving a free carbocation intermediate, which would typically favor the more stable tertiary position. acs.org

Highly reactive copper-nitrene species, which can be considered activated forms of copper-amide complexes, have also been studied for their role in C-H amination. researchgate.netrsc.org These intermediates can exist in different spin states (singlet or triplet), which influences their reactivity and the mechanism of C-H insertion or hydrogen abstraction. rsc.org

C-C Coupling Reactions

Copper has a long-standing role in the formation of carbon-carbon bonds. One of the most classic examples involves the use of lithium dialkylcopper reagents, also known as Gilman reagents. libretexts.org These reagents are formed from an alkyllithium and a copper(I) halide. libretexts.org Gilman reagents undergo coupling reactions with a wide range of organohalides (alkyl, vinyl, and aryl) to form a new C-C bond, effectively replacing the halogen with an alkyl group from the copper reagent. libretexts.org The mechanism involves the oxidation of copper(I) to a transient copper(III) intermediate, followed by reductive elimination to yield the coupled product and regenerate a copper(I) species. libretexts.org

In addition to stoichiometric reagents, copper complexes are used as catalysts in modern cross-coupling reactions, sometimes in conjunction with other metals like palladium. The Suzuki-Miyaura coupling, for instance, is a powerful method for creating biaryl compounds and other conjugated systems by coupling an organoboron compound with an organohalide. libretexts.org While palladium is the archetypal catalyst, copper(I) salts are often used as co-catalysts, particularly in what is known as the ligandless Suzuki-Miyaura reaction, where they are believed to facilitate key steps in the catalytic cycle.

The table below summarizes key C-C coupling reactions involving copper.

| Reaction Name | Reagents | Role of Copper | Result | Reference |

| Corey-House Synthesis | Lithium dialkylcopper (Gilman reagent) + Organohalide | Stoichiometric Reagent | Forms a new C-C bond, creating an unsymmetrical alkane. | libretexts.org |

| Suzuki-Miyaura Coupling | Organoboron + Organohalide | Catalyst / Co-catalyst | Forms a C(sp²)-C(sp²) bond, typically creating biaryls or vinylarenes. | libretexts.org |

| Stille Coupling | Organostannane + Organohalide | Co-catalyst (with Palladium) | Forms a C-C bond under mild conditions. | mdpi.com |

Theoretical and Computational Investigations on Azanide;chlorocopper Complexes

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comwikipedia.org It has been widely applied to study copper-amido complexes to understand their fundamental electronic properties, which dictate their reactivity and potential applications. nih.govrsc.org

DFT calculations have been instrumental in characterizing the nature of the bonding between copper and the azanide (B107984) and chloride ligands. For instance, in three-coordinate copper(I) amido complexes, DFT analyses, in conjunction with experimental techniques like X-ray absorption spectroscopy, have revealed that upon oxidation, the resulting species is better described as a Cu(I)-aminyl radical complex rather than a Cu(II)-amido species. acs.orgnih.gov This indicates that the unpaired electron is primarily localized on the nitrogen-containing ligand, with significant spin density on the nitrogen atom. acs.orgnih.gov

Studies on various copper(II) amide complexes have utilized DFT to analyze structural and electronic properties. rsc.org By examining the electrostatic potential maps and natural population analysis, researchers have identified that the negative charge is concentrated on the nitrogen and oxygen heteroatoms, making them favorable sites for binding with the copper ion. rsc.org Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) helps in understanding charge transfer characteristics within the molecule. For example, in some copper(II) complexes, the HOMO is localized on the amide-containing ligand, while the LUMO is distributed elsewhere, indicating the direction of intramolecular charge transfer upon excitation. rsc.orgaip.org

The choice of DFT functional and basis set is critical for obtaining accurate results, especially for systems containing transition metals like copper. mdpi.com Different combinations of functionals and basis sets are often benchmarked against experimental data to ensure the reliability of the computational predictions. mdpi.com

Table 1: Representative DFT-Calculated Properties of Copper-Amido Complexes

| Complex Type | Key Finding | Calculated Property | Value | Reference |

| Three-coordinate Cu(I) amido | Oxidation state assignment | Unpaired spin density on Cu | ~13-14% | acs.orgnih.gov |

| Three-coordinate Cu(I) amido | Oxidation state assignment | Unpaired spin density on N | ~49% | acs.orgnih.gov |

| Copper(II) amide | Electronic structure | HOMO-LUMO Gap | Varies with ligand | aip.org |

| Copper(II) amide | Bonding analysis | Charge on Cu ion | Electron acceptor | rsc.org |

This table is generated based on findings from multiple sources and represents typical values. Actual values are highly dependent on the specific complex and computational methodology.

Computational Modeling of Solution-Phase Aggregation and Dynamics

Understanding the behavior of azanide;chlorocopper complexes in solution is critical, as many of their applications are in the solution phase. Computational modeling, particularly through molecular dynamics (MD) simulations, provides a window into the dynamic processes of aggregation and solvation. nih.govnih.gov

MD simulations can model the self-assembly of copper complexes in aqueous solutions. uwo.ca These simulations track the movement of each atom over time, governed by a set of force fields that describe the interatomic interactions. This approach can reveal how individual complex molecules interact with each other and with solvent molecules to form larger aggregates. uwo.ca For example, studies on the aggregation of copper-peptide complexes, which share similarities with amido complexes, have shown that the presence of the copper ion can significantly influence the aggregation process. nih.govcluster-science.comcluster-science.com

Ligand field molecular mechanics (LFMM) is a specialized molecular mechanics approach that has been successfully used to study copper-containing systems. mdx.ac.uk This method has been benchmarked against DFT calculations and experimental data to ensure its accuracy in describing the coordination environment around the copper ion. mdx.ac.uk MD simulations employing such refined parameters can provide detailed insights into the structural ensembles of these complexes in solution, including the dynamics of ligand exchange and the stability of different coordination modes. nih.govnih.gov

These computational models are essential for interpreting experimental observations and for designing new complexes with desired solution-phase properties. They can predict how changes in the ligand structure or solvent can affect aggregation and dynamics. nih.gov

Mechanistic Computational Studies of Reactivity and Catalysis

Computational chemistry plays a pivotal role in elucidating the mechanisms of reactions involving this compound complexes, particularly in the context of catalysis. unt.edu DFT calculations are frequently employed to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates to determine the most likely reaction pathways. nih.govresearchgate.net

For instance, in the Ullmann condensation reaction, which often involves copper-amido intermediates, DFT calculations have been used to study the oxidative addition of aryl halides to Cu(I)-amido complexes. nih.govresearchgate.net These studies have shown that the presence of ancillary ligands significantly affects the energy barrier for this key step. The computed free energy barrier for the reaction of phenyl iodide with a copper-amido complex was found to be significantly lower in the absence of a strongly coordinating phenanthroline ligand, suggesting that a less-ligated copper species is more reactive. nih.govresearchgate.net This type of computational insight is crucial for optimizing catalytic systems.

Computational studies have also been used to investigate the role of redox-active ligands in copper-catalyzed oxidation reactions. beilstein-journals.org By combining kinetic and computational analyses, researchers can propose detailed catalytic cycles. These models can, for example, describe how a copper(II) complex reacts with dioxygen to generate a superoxide (B77818) intermediate, with the electron being supplied by the redox-active ligand. beilstein-journals.org Such detailed mechanistic understanding allows for the rational design of more efficient catalysts. beilstein-journals.org

Table 2: Calculated Activation Barriers for a Key Step in a Catalytic Cycle

| Reactants | Ancillary Ligand | Solvent | Calculated Free Energy Barrier (kcal/mol) | Reference |

| (DMSO)CuNPh₂ + PhI | None (DMSO coordinating) | DMSO | 21.8 | nih.govresearchgate.net |

| (phen)CuNPh₂ + PhI | 1,10-phenanthroline (B135089) (phen) | DMSO | 33.4 | nih.govresearchgate.net |

This table illustrates how computational chemistry can quantify the effect of ligands on reaction energetics.

Speciation Calculations in Complex Reaction Media

In a given solution, a metal complex can exist in various forms, or species, depending on factors like pH, concentration, and the presence of other coordinating molecules. murdoch.edu.au Speciation calculations, which are thermodynamic equilibrium calculations, are used to determine the distribution of these different species in a complex reaction medium. researchgate.netderpharmachemica.com

These calculations rely on known stability constants for all possible complexes that can form in the solution. mdpi.com By inputting the total concentrations of the metal ion, ligands, and other relevant components, along with the pH of the solution, a speciation model can predict the concentration of each individual complex species. mdpi.com

For copper-amido systems, speciation calculations are vital for understanding which species is the active catalyst or the predominant form under specific reaction conditions. murdoch.edu.au For example, in a solution containing a copper salt, an amine, and a base, a variety of copper-amido, copper-amine, and mixed-ligand complexes can coexist. Speciation diagrams, which plot the percentage of each species as a function of pH, are a common way to visualize the results of these calculations. researchgate.netmdpi.com

These models can also account for competition with other metal ions present in the medium. researchgate.net For instance, in a biological context, speciation calculations can predict how a copper complex might interact with other essential metal ions like zinc and calcium. researchgate.net This information is critical for understanding the potential bioavailability and behavior of these complexes in vivo.

Advanced Spectroscopic and Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid-State, including 1H DOSY NMR

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds like Azanide (B107984);chlorocopper (a Cu(II), d⁹ complex) presents significant challenges due to the unpaired electron. The electron's magnetic moment causes rapid nuclear relaxation, leading to extensive broadening of NMR signals, often rendering solution-state NMR impractical for direct observation of nuclei near the copper center. huji.ac.il

However, solid-state NMR (ssNMR) can provide valuable structural information. For paramagnetic copper(II) complexes, 1H MAS ssNMR spectra can reveal signals with significant paramagnetic shifts. For instance, in related copper(II)-pyridinecarboxaldehyde complexes, proton signals have been observed shifted to as far as 34 and 43 ppm. nih.govrsc.org Two-dimensional correlation experiments, such as 1H-13C Heteronuclear Correlation (HETCOR) and 1H-1H double-quantum/single-quantum (DQ/SQ) experiments, can be used to assign these shifted resonances and establish through-bond and through-space connectivities, respectively. nih.govrsc.org

While solution NMR of the paramagnetic Cu(II) species is challenging, NMR techniques are invaluable for studying its diamagnetic Cu(I) analogues. For related copper(I) amide complexes, 1H Diffusion-Ordered Spectroscopy (DOSY) NMR has been successfully used to determine the aggregation state in solution by measuring the diffusion coefficients of different species. nih.govresearchgate.net This technique distinguishes between monomers, dimers, and higher aggregates in solution. nih.gov

Table 1: Representative 1H NMR Data for a Diamagnetic Copper(I) Amide Analogue

| Complex Species | Solvent | Diffusion Coefficient (log D / m²s⁻¹) | Inferred Aggregation State |

|---|---|---|---|

| [Cu(NC₄H₈)]₃ | [D₆]benzene | -9.10 | Trimer |

| [Cu(NC₄H₈)]₄ | [D₆]benzene | -9.25 | Tetramer |

| [Cu(NC₅H₁₀)]₄ | [D₆]benzene | -9.30 | Tetramer |

| [Cu(NC₅H₁₀)]₅ | [D₆]benzene | -9.45 | Pentamer |

Data synthesized from studies on copper(I) pyrrolidide and piperidide complexes. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR) spectroscopy is the most direct technique for studying paramagnetic species like Azanide;chlorocopper. The d⁹ configuration of Cu(II) makes it an ideal candidate for EPR studies, which provide detailed information about the coordination environment and electronic structure of the copper center. libretexts.org

Continuous-wave (CW) EPR spectra of Cu(II) complexes are typically recorded as the first derivative of the absorption. ethz.ch For a complex with axial symmetry, the spectrum is characterized by two principal g-values, g∥ and g⊥. The hyperfine coupling of the electron spin with the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes) results in a four-line splitting pattern in the g∥ region. ethz.ch The values of g∥, g⊥, and the parallel hyperfine coupling constant (A∥) are sensitive to the geometry of the complex. libretexts.orgacs.org

For an axially elongated octahedral or square planar geometry, a dₓ²-y² ground state is expected, which typically results in g∥ > g⊥ > 2.0023. niscpr.res.in Conversely, a compressed geometry with a d₂² ground state would show g⊥ > g∥ ≈ 2.0023. acs.org Therefore, EPR spectroscopy can distinguish between different possible geometries for this compound. acs.org

Table 2: Typical EPR Parameters for Axially Symmetric Cu(II) Complexes

| Parameter | Typical Value Range | Information Gained |

|---|---|---|

| g∥ | 2.15 - 2.40 | Geometry of the copper center |

| g⊥ | 2.03 - 2.10 | |

| A∥ (× 10⁻⁴ cm⁻¹) | 120 - 200 | Covalency of the Cu-ligand bond |

Values are representative for Cu(II) complexes with N and O donor ligands. ethz.chniscpr.res.in

X-ray Absorption Spectroscopy (XAS) for Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local electronic and geometric structure around the copper atom in this compound. springernature.com The XAS spectrum is divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The Cu K-edge XANES region provides information on the oxidation state and coordination geometry. The energy of the absorption edge is sensitive to the effective charge on the copper atom; a higher oxidation state results in a shift of the edge to higher energy. acs.org For instance, the 1s → 3d pre-edge feature for Cu(III) species is distinctly shifted by about 2 eV to a higher energy compared to Cu(II) species, providing a clear diagnostic for the oxidation state. acs.org The shape and features of the XANES spectrum are a fingerprint of the coordination environment (e.g., tetrahedral vs. octahedral). acs.org

The EXAFS region contains information about the local atomic structure, including bond distances and coordination numbers of the neighboring atoms. Analysis of the EXAFS oscillations can determine the precise distances of the Cu-N and Cu-Cl bonds in this compound.

Electrochemical Methods, such as Cyclic Voltammetry, for Redox Potentials

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. CV measures the current response of the complex to a linearly cycled potential sweep, providing information about the potentials of redox events.

For copper complexes, a quasi-reversible one-electron transfer process corresponding to the Cu(II)/Cu(I) couple is often observed. zenodo.orgnih.gov The redox potential (E₁/₂) of this couple is highly dependent on the nature of the ligands coordinated to the copper center. For example, in a series of copper complexes with different nitrogen-based ligands, the E₁/₂ can vary by over 400 mV. cmu.edu The nature of the halide ligand also influences the redox potential, with chloro complexes generally displaying lower redox potentials than their bromo counterparts. cmu.edu

Table 3: Representative Cyclic Voltammetry Data for Cu(II)/Cu(I) Redox Couple

| Complex | Epc (V) | Epa (V) | ΔEp (mV) | E₁/₂ (V) vs. Ag/AgCl |

|---|---|---|---|---|

| [Cu(L1)(Cl)] | -0.55 | -0.45 | 100 | -0.50 |

| [Cu(L2)(Cl)] | -0.30 | -0.21 | 90 | -0.26 |

Hypothetical data based on typical values for copper complexes with nitrogen-donor ligands in non-aqueous solvents. cmu.eduresearchgate.net

Magnetochemical Characterization

Magnetochemical characterization, specifically the measurement of magnetic susceptibility as a function of temperature, is crucial for understanding the magnetic properties of this compound, especially if it exists in a polynuclear form. The interaction between unpaired electrons on adjacent Cu(II) centers can lead to either antiferromagnetic (spin pairing) or ferromagnetic (spin alignment) coupling. rsc.orgnih.gov

For a dinuclear Cu(II) complex, the temperature dependence of the magnetic susceptibility can be fitted to theoretical models to extract the exchange coupling constant (J or 2J), which quantifies the strength and nature of the magnetic interaction. nih.gov A negative J value indicates antiferromagnetic coupling, characterized by a decrease in the effective magnetic moment (μ_eff) as the temperature is lowered. srce.hr Weak ferromagnetic interactions are indicated by a positive J value. rsc.org

Table 4: Correlation between Magnetic Properties and Structural Features in Dinuclear Copper(II) Complexes

| Magnetic Behavior | Sign of J | μ_eff vs. Temperature | Typical Structural Feature |

|---|---|---|---|

| Antiferromagnetic | Negative | Decreases as T decreases | Bridging ligands (e.g., phenoxido, hydroxido) |

| Ferromagnetic | Positive | Increases as T decreases | Specific orbital orthogonality in bridging pathways |

General trends observed in polynuclear copper(II) complexes. rsc.orgnih.govnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are standard techniques for the characterization of this compound.

Infrared Spectroscopy: IR spectroscopy probes the vibrational modes of the molecule. The coordination of the azanide (amido) ligand to the copper center is confirmed by the appearance of new bands corresponding to Cu-N stretching vibrations, typically observed in the low-frequency region (400–550 cm⁻¹). nih.gov Similarly, a band corresponding to the Cu-Cl stretch would be expected. Shifts in the vibrational frequencies of the ligand upon coordination also provide evidence of complex formation.

Ultraviolet-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. For Cu(II) complexes, the spectra are typically characterized by a broad, weak absorption band in the visible region (600–900 nm). niscpr.res.in This band is due to d-d transitions, which are formally Laporte-forbidden, hence their low intensity. The position and shape of this band are sensitive to the coordination geometry of the copper center. niscpr.res.indocbrown.info In some cases, more intense charge-transfer (CT) bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), may be observed in the UV or near-UV region. niscpr.res.inresearchgate.net

Table 5: Typical Electronic Transitions for a Cu(II) Complex

| Transition Type | Typical Wavelength (nm) | Molar Absorptivity (ε / M⁻¹cm⁻¹) |

|---|---|---|

| d-d transition | 600 - 900 | 10 - 200 |

| LMCT (Cl → Cu) | < 400 | > 1000 |

| LMCT (Amide → Cu) | < 450 | > 1000 |

Representative data for chloro- and amido-containing Cu(II) complexes. niscpr.res.inresearchgate.net

Q & A

Q. How can researchers ensure methodological reproducibility when publishing this compound synthesis protocols?

- Methodological Answer : Document all synthesis steps, including exact equipment models, solvent purification methods, and inert atmosphere protocols. Provide NMR/XRD raw data and CIF files for crystal structures. Use standardized reporting checklists (e.g., CHEMxREP) for inorganic syntheses .

Ethical and Reporting Standards

Q. What are the best practices for citing conflicting data or unpublished results in this compound research?

Q. How should researchers address potential safety concerns when handling this compound complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.